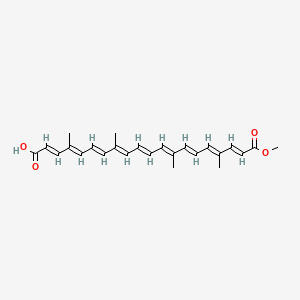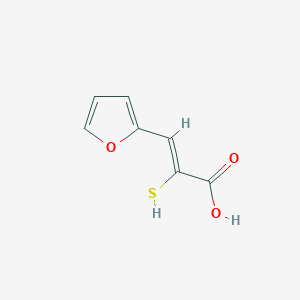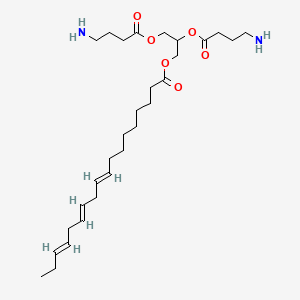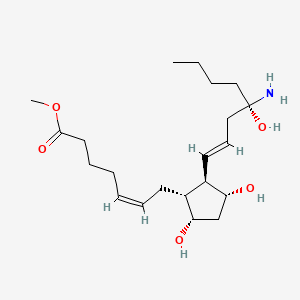
Phosphonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phosphorane is a phosphorus hydride consisting of a single pentavalent phosphorus carrying five hydrogens. The parent hydride of the phosphorane class. It is a member of phosphoranes, a phosphorus hydride and a mononuclear parent hydride.
Scientific Research Applications
Transport Properties and Ionicity of Phosphonium Ionic Liquids
Phosphonium ionic liquids (ILs) are studied for their transport properties such as viscosity, conductivity, and diffusivity, which are essential for applications in electrolytes and other practical applications. The effects of different molecular compositions on these properties are investigated to facilitate a better understanding of ILs for optimal practical application use (Philippi et al., 2017).
Mitochondrial Bioenergetics and Free Radical Biology
Lipophilic phosphonium cations are pivotal in mitochondrial research, especially in exploring mitochondrial bioenergetics and free radical biology. These molecules have been instrumental since the late 1960s for understanding these aspects of cell biology (Ross et al., 2005).
Metal Ion Separation and Extraction
Phosphonium ionic liquids are used in the extraction and separation of metal ions, demonstrating high efficiency in removing zinc and iron ions from chloride solutions. This application is significant in the context of purification and environmental remediation processes (Regel-Rosocka et al., 2012).
Polyelectrolytes and Ionic Liquids
Phosphonium cation-containing polymers and ionic liquids have applications in a broad range of biological uses, including antimicrobials, non-viral gene delivery, and drug delivery. Their enhanced performance compared to ammonium analogs makes them particularly valuable in these fields (Jangu & Long, 2014).
Catalysis and Chemical Reactions
Phosphonium salts are utilized in various chemical reactions, including carbon dioxide fixation and synthesis of cyclic carbonates. Their catalytic properties make them useful in organic synthesis and environmental applications (Toda et al., 2016).
Antimicrobial Activities and Properties
Certain phosphonium ionic liquids have shown significant antimicrobial activity and anti-electrostatic properties, which are relevant in healthcare and industrial applications (Cieniecka-Rosłonkiewicz et al., 2005).
Supercapacitor Applications
Phosphonium ionic liquids are used as electrolytes in supercapacitors, demonstrating high capacitance values and good cyclability, which is crucial for energy storage and power management technologies (Frąckowiak et al., 2005).
Corrosion Inhibition
Organic phosphonium compounds have been studied for their ability to inhibit the corrosion of metals, particularly mild steel in acidic solutions. This application is significant in material science and industrial maintenance (Morad, 2000).
Antineoplastic Activities
Phosphonium compounds have been investigated for their potential antineoplastic activities against certain types of carcinomas, highlighting their potential in cancer treatment and drug development (Mansour et al., 2022).
Industrial Preparation and Applications
The synthesis and industrial preparation of phosphonium ionic liquids are crucial for commercial applications. Research in this area focuses on understanding their synthesis and physical characteristics for broad industrial use (Bradaric et al., 2003).
properties
CAS RN |
13769-19-2 |
|---|---|
Molecular Formula |
H4P+ |
Molecular Weight |
35.006 g/mol |
IUPAC Name |
phosphanium |
InChI |
InChI=1S/H3P/h1H3/p+1 |
InChI Key |
XYFCBTPGUUZFHI-UHFFFAOYSA-O |
SMILES |
[PH4+] |
Canonical SMILES |
[PH4+] |
Other CAS RN |
16749-13-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3E,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1238401.png)
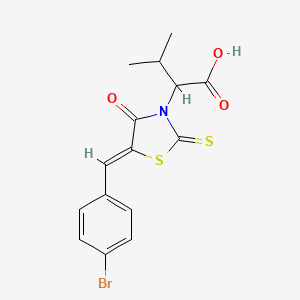

![N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B1238406.png)
![6-{(E)-2-[4-(butan-2-yloxy)-3-ethoxyphenyl]ethenyl}-5-nitropyrimidine-2,4-diol](/img/structure/B1238408.png)

